molecular formula C23H24N2O4STe B12401399 hCA IX-IN-2

hCA IX-IN-2

Katalognummer: B12401399
Molekulargewicht: 552.1 g/mol
InChI-Schlüssel: GIUFEWGFCCFIQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Human Carbonic Anhydrase IX Inhibitor 2 (hCA IX-IN-2) is a selective inhibitor of the enzyme human carbonic anhydrase IX. This enzyme is a member of the carbonic anhydrase family, which plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. Human carbonic anhydrase IX is overexpressed in hypoxic tumors and is considered a valuable target for cancer therapy due to its role in maintaining pH balance in the tumor microenvironment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hCA IX-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the preparation of a sulfonamide derivative, which is then coupled with a suitable aromatic or heteroaromatic scaffold. The reaction conditions often include the use of organic solvents, such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis, where reactants are continuously fed into a reactor, and products are continuously removed. This method allows for better control over reaction parameters and can lead to more efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Human Carbonic Anhydrase IX Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Wirkmechanismus

Human Carbonic Anhydrase IX Inhibitor 2 exerts its effects by binding to the active site of human carbonic anhydrase IX, where it interacts with the zinc ion and key amino acid residues. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of human carbonic anhydrase IX disrupts the pH balance in the tumor microenvironment, leading to reduced tumor growth and progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Human Carbonic Anhydrase IX Inhibitor 2

Human Carbonic Anhydrase IX Inhibitor 2 is unique due to its high selectivity for human carbonic anhydrase IX over other isoforms. This selectivity minimizes off-target effects and reduces the risk of adverse reactions associated with the inhibition of other carbonic anhydrase isoforms. Additionally, its potent inhibitory activity makes it a promising candidate for the development of targeted cancer therapies .

Eigenschaften

Molekularformel

C23H24N2O4STe

Molekulargewicht

552.1 g/mol

IUPAC-Name

4-[(4-methoxyphenyl)tellanylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C23H24N2O4STe/c1-29-20-8-12-22(13-9-20)31-16-18-2-6-19(7-3-18)23(26)25-15-14-17-4-10-21(11-5-17)30(24,27)28/h2-13H,14-16H2,1H3,(H,25,26)(H2,24,27,28)

InChI-Schlüssel

GIUFEWGFCCFIQR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)[Te]CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.